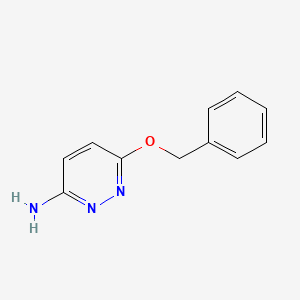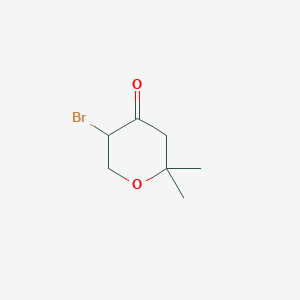
5-Bromo-2,2-dimethyldihydro-2H-pyran-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromotetrahydro-2,2-dimethyl-4H-pyran-4-one is a chemical compound belonging to the class of pyranones. Pyranones are heterocyclic compounds containing a six-membered ring with one oxygen atom and a ketone group. This specific compound is characterized by the presence of a bromine atom at the 5-position and two methyl groups at the 2-position, making it a brominated derivative of tetrahydro-2,2-dimethyl-4H-pyran-4-one .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromotetrahydro-2,2-dimethyl-4H-pyran-4-one typically involves the bromination of tetrahydro-2,2-dimethyl-4H-pyran-4-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the 5-position .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
化学反应分析
Types of Reactions
5-Bromotetrahydro-2,2-dimethyl-4H-pyran-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form tetrahydro-2,2-dimethyl-4H-pyran-4-one by using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of substituted tetrahydro-2,2-dimethyl-4H-pyran-4-one derivatives.
Reduction: Formation of tetrahydro-2,2-dimethyl-4H-pyran-4-one.
Oxidation: Formation of carboxylic acids or other oxidized products.
科学研究应用
5-Bromotetrahydro-2,2-dimethyl-4H-pyran-4-one has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and materials
作用机制
The mechanism of action of 5-Bromotetrahydro-2,2-dimethyl-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The bromine atom and the pyranone ring structure play a crucial role in its reactivity and biological activity. The compound can act as an electrophile, facilitating nucleophilic attack by biological molecules, leading to various biochemical effects. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
相似化合物的比较
Similar Compounds
2,2-Dimethyltetrahydro-4H-pyran-4-one: Lacks the bromine atom, making it less reactive in substitution reactions.
5-Hydroxy-2-hydroxymethyl-4H-pyran-4-one: Contains hydroxyl groups instead of a bromine atom, leading to different chemical and biological properties.
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties and involvement in the Maillard reaction
Uniqueness
5-Bromotetrahydro-2,2-dimethyl-4H-pyran-4-one is unique due to the presence of the bromine atom, which enhances its reactivity and potential for various chemical transformations. This makes it a valuable intermediate in organic synthesis and a compound of interest in biological and medicinal research .
属性
分子式 |
C7H11BrO2 |
|---|---|
分子量 |
207.06 g/mol |
IUPAC 名称 |
5-bromo-2,2-dimethyloxan-4-one |
InChI |
InChI=1S/C7H11BrO2/c1-7(2)3-6(9)5(8)4-10-7/h5H,3-4H2,1-2H3 |
InChI 键 |
ZGDHBQNJGDSGHS-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(=O)C(CO1)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


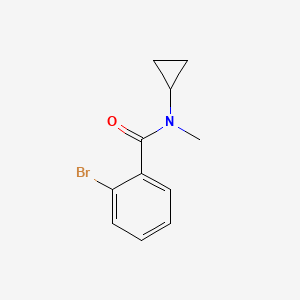
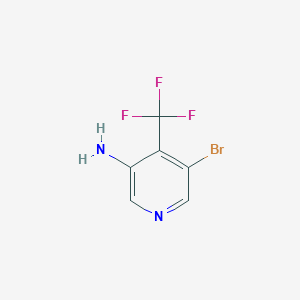


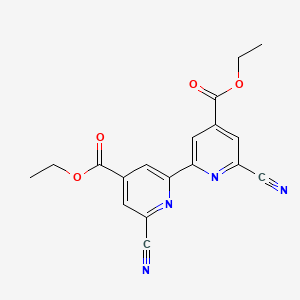
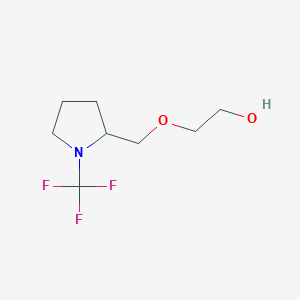

![N-[(2-amino-5-chloropyrimidin-4-yl)-[7-[4-(2-hydroxypropan-2-yl)pyridin-2-yl]-1-benzothiophen-2-yl]methyl]cyclopropanesulfonamide](/img/structure/B13967823.png)
![2-Benzyl-2-azaspiro[4.5]decan-8-amine](/img/structure/B13967831.png)

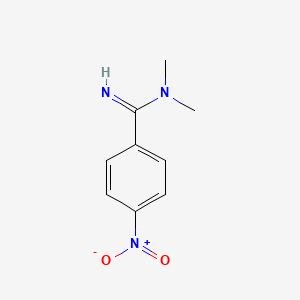
![1-(6-chloro-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B13967850.png)

